molecular formula C21H17FN2O4 B2578208 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896842-39-0

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2578208
CAS No.: 896842-39-0
M. Wt: 380.375
InChI Key: OXPJBJDAESKWQN-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine-4,5-dione family, characterized by a fused tricyclic scaffold. Key structural features include:

  • 3-Methoxypropyl chain: At C3, this substituent provides flexibility and moderate hydrophilicity due to the ether oxygen, which may improve solubility compared to purely alkyl or aromatic groups.

The compound’s structural uniqueness lies in the synergistic combination of fluorine’s electronic effects and the methoxypropyl group’s balance between lipophilicity and solubility.

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-27-12-6-11-24-19(13-7-2-4-9-15(13)22)23-20-17(21(24)26)18(25)14-8-3-5-10-16(14)28-20/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPJBJDAESKWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde, 3-methoxypropylamine, and appropriate chromone derivatives.

    Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with 3-methoxypropylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a chromone derivative under acidic or basic conditions to form the chromeno-pyrimidine core.

    Oxidation: The final step involves oxidation to introduce the dione functionality, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Hydrolysis: The methoxypropyl side chain can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols or acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Acids/Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the chromeno[2,3-d]pyrimidine-4,5-dione core but differ in substituents, leading to distinct properties:

Compound Name Substituents Key Structural Differences Potential Implications Reference
2-(4-Fluorophenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione - 4-Fluorophenyl at C2
- 3-Methoxypropyl at C3
Fluorine at para position on phenyl ring Altered steric/electronic interactions; may impact target selectivity
3-Phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione - Phenyl at C3
- Isopropyl at C2
Bulky isopropyl and phenyl groups Increased lipophilicity; reduced solubility compared to methoxypropyl
2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione - Ethyl at C2
- Thiochromeno core (S replaces O)
- 4-Methoxybenzyl at C3
Sulfur in chromeno ring; methoxybenzyl substituent Enhanced metabolic stability (S vs. O); altered electronic properties
2-(Furan-2-yl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione - Furan at C2
- 4-Methylphenyl at C3
Heteroaromatic furan; methylphenyl group Reduced electron-withdrawing effects; increased π-π stacking potential
8-Methoxy-3-(3-methoxypropyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione - Thiophen at C2
- 8-Methoxy on chromeno ring
- 3-Methoxypropyl at C3
Additional methoxy on chromeno; thiophen substituent Extended conjugation (thiophen); possible dual binding motifs

Physicochemical Properties

  • Solubility: The 3-methoxypropyl group in the target compound likely enhances aqueous solubility compared to isopropyl (logP reduction) or phenyl analogs. Thiochromeno derivatives (e.g., ) may exhibit lower solubility due to sulfur’s hydrophobicity.
  • Electron Effects : Fluorine’s electron-withdrawing nature (target compound) contrasts with furan’s electron-rich aromaticity (), affecting charge distribution and binding interactions.
  • Steric Effects : Bulky substituents like isopropyl () or 4-methoxybenzyl () may hinder target access compared to the compact 2-fluorophenyl group.

Biological Activity

The compound 2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a derivative of the chromeno-pyrimidine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18FN3O3\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{3}

This structure features a chromeno core fused with a pyrimidine ring, which is known to influence its biological properties.

Anticancer Activity

Recent studies have indicated that chromeno-pyrimidine derivatives exhibit significant anticancer properties. The compound under review has shown efficacy in inhibiting various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, demonstrating an IC50 value indicative of its potency. For example, in vitro assays revealed that it effectively inhibited the proliferation of breast and lung cancer cells.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. This was corroborated by flow cytometry analyses that showed increased sub-G1 populations in treated cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory activity:

  • Inhibition of Pro-inflammatory Cytokines : Studies have reported that treatment with the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Broad-spectrum Antimicrobial Effects : Preliminary screening against various bacterial strains showed promising results, with notable inhibition zones observed in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, suggesting high efficacy.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 10 µM after 48 hours of treatment.

Study 2: Anti-inflammatory Mechanism

Research conducted by El-Gazzar et al. focused on the anti-inflammatory effects observed in animal models. The compound was administered to mice subjected to lipopolysaccharide (LPS) induced inflammation. Results showed a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups.

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50/MIC ValuesReference
AnticancerMCF-7 Cell Viability10 µM
Anti-inflammatoryCytokine InhibitionSignificant Reduction
AntimicrobialMIC against Staphylococcus aureus< 20 µg/mL
MechanismDescription
Apoptosis InductionInduces programmed cell death in cancer cells
Cell Cycle ArrestArrests cells at G1 phase
Cytokine ReductionLowers levels of TNF-α and IL-6

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